molecular formula C12H18O2 B183858 1,4-Benzenedipropanol CAS No. 19417-58-4

1,4-Benzenedipropanol

Cat. No. B183858
CAS RN: 19417-58-4
M. Wt: 194.27 g/mol
InChI Key: UTDREDDDGVJRGG-UHFFFAOYSA-N
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Description

1,4-Benzenedipropanol , also known as alpha,alpha’,gamma,gamma,gamma’,gamma’-hexamethyl- , is an alkylbenzene compound with the chemical formula C18H30O2 . Its molecular structure features a central benzene ring substituted with two propyl (propanol) groups at positions 1 and 4. Additionally, it possesses hydroxyl groups at positions 2 and 6 on the benzene ring .

Scientific Research Applications

  • Molecular Electronics : A study by Bruot et al. (2011) explored the use of 1,4'-benzenedithiol in molecular electronics. They demonstrated that by manipulating a molecule bridged between electrodes, it's possible to control charge transport, which is significant for developing molecular electronic devices (Bruot, Hihath, & Tao, 2011).

  • Energy Storage : Renault et al. (2016) investigated dilithium benzenedipropiolate as a potential negative electrode material for lithium-ion batteries. This research highlights the high specific capacity of lithium carboxylates, including 1,4-benzenedipropanol derivatives, in energy storage applications (Renault, Oltean, Araujo, Grigoriev, Edström, & Brandell, 2016).

  • Medicinal Chemistry : Spencer et al. (2010) discussed the use of 1,4-benzodiazepin-2-ones, related to 1,4-Benzenedipropanol, in medicinal chemistry. These compounds find applications in various medical treatments, including as anticancer agents (Spencer, Rathnam, & Chowdhry, 2010).

  • Biological Activities : Maheshwari and Goyal (2015) reviewed the synthesis and biological activities of 1,4-benzothiazine analogues, which have applications in treating a range of medical conditions due to their diverse biological activities (Maheshwari & Goyal, 2015).

  • Nanotechnology : Tsutsui et al. (2006) examined the conductance of single 1,4-benzenedithiol (BDT) molecules in molecular device applications. Their findings support the potential use of such molecules in nanotechnology and electronic devices (Tsutsui, Teramae, Kurokawa, & Sakai, 2006).

  • Corrosion Inhibition : Singh and Quraishi (2016) studied the use of bis Schiff’s Bases derived from 1,4-benzenedipropanol as corrosion inhibitors for steel. These findings are relevant in industrial applications where corrosion resistance is critical (Singh & Quraishi, 2016).

  • Adsorption and Environmental Applications : Oveisi, Asli, and Mahmoodi (2018) explored the use of 1,4-benzenedicarboxylate in the synthesis of metal-organic frameworks (MOFs) for dye adsorption in wastewater treatment. This research highlights the potential environmental applications of 1,4-Benzenedipropanol derivatives (Oveisi, Asli, & Mahmoodi, 2018).

properties

IUPAC Name

3-[4-(3-hydroxypropyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-8,13-14H,1-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDREDDDGVJRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCO)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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